molecular formula C9H11ClN2OS B11758539 6-Amino-2-chloro-4-methyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one

6-Amino-2-chloro-4-methyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one

Cat. No.: B11758539
M. Wt: 230.72 g/mol
InChI Key: GOZSCSYHNNZXGQ-UHFFFAOYSA-N
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Description

6-Amino-2-chloro-4-methyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one is a heterocyclic compound that contains a thienoazepine core

Properties

Molecular Formula

C9H11ClN2OS

Molecular Weight

230.72 g/mol

IUPAC Name

6-amino-2-chloro-4-methyl-7,8-dihydro-6H-thieno[3,2-b]azepin-5-one

InChI

InChI=1S/C9H11ClN2OS/c1-12-6-4-8(10)14-7(6)3-2-5(11)9(12)13/h4-5H,2-3,11H2,1H3

InChI Key

GOZSCSYHNNZXGQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CCC(C1=O)N)SC(=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-chloro-4-methyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-4-methylthieno[3,2-b]azepin-5-one with ammonia or an amine source to introduce the amino group at the 6-position. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-chloro-4-methyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Research has indicated that compounds similar to 6-amino-2-chloro-4-methyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one exhibit antiviral properties. Specifically, studies have focused on the inhibition of viral replication mechanisms. For instance, the compound's structural characteristics suggest potential efficacy against viruses such as HIV and Hepatitis C due to its ability to interact with viral proteins .

Anticancer Properties
The compound's thieno[3,2-b]azepine scaffold is associated with various anticancer activities. Its derivatives have been explored for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Case studies have shown that modifications to the thieno[3,2-b]azepine structure can enhance its cytotoxic effects against specific cancer cell lines .

Neuropharmacology

CNS Activity
The thieno[3,2-b]azepine framework is known for its neuroactive properties. Compounds derived from this structure have been investigated for their potential in treating neurological disorders such as anxiety and depression. Preclinical studies suggest that these compounds may modulate neurotransmitter systems, particularly serotonergic and dopaminergic pathways .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of 6-amino-2-chloro-4-methyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one has been crucial in optimizing its pharmacological profile. Researchers have conducted extensive SAR studies to identify how variations in chemical structure affect biological activity. These insights guide the synthesis of more potent analogs with improved efficacy and reduced toxicity .

Synthesis and Development

Synthetic Methodologies
The synthesis of 6-amino-2-chloro-4-methyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one involves various synthetic strategies that enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow methods have been employed to streamline the production process while maintaining high-quality standards .

Toxicological Studies

Toxicological assessments are critical for determining the safety profile of 6-amino-2-chloro-4-methyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one. Studies have shown that while some derivatives exhibit promising therapeutic effects, they may also present cytotoxicity at higher concentrations. Ongoing research aims to balance efficacy with safety by identifying optimal dosing regimens and understanding the mechanisms behind observed toxicities .

Case Studies Summary Table

Study FocusFindingsReference
Antiviral ActivityInhibition of viral replication; potential against HIV
Anticancer PropertiesInduction of apoptosis; effective against specific cancer cell lines
CNS ActivityModulation of serotonin and dopamine; potential treatment for depression
Synthetic MethodologiesEnhanced yield through innovative synthesis techniques
Toxicological StudiesIdentified cytotoxicity at high concentrations; ongoing safety assessments

Mechanism of Action

The mechanism of action of 6-Amino-2-chloro-4-methyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methylthieno[3,2-b]azepin-5-one: Lacks the amino group at the 6-position.

    6-Amino-2-chloro-4-methylthieno[3,2-b]azepin-5-one: Similar structure but without the tetrahydro modification.

    4-Methyl-4,6,7,8-tetrahydrothieno[3,2-b]azepin-5-one: Lacks both the amino and chloro groups.

Uniqueness

6-Amino-2-chloro-4-methyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one is unique due to the presence of both the amino and chloro groups, as well as the tetrahydro modification. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

6-Amino-2-chloro-4-methyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one is a synthetic compound with potential pharmacological applications. Its unique structure suggests various biological activities that merit investigation. This article reviews the current understanding of its biological activity, including pharmacological effects, toxicity studies, and potential therapeutic uses.

PropertyValue
Molecular FormulaC9H11ClN2OS
Molar Mass230.71 g/mol
Density1.352 ± 0.06 g/cm³ (Predicted)
Boiling Point466.1 ± 45.0 °C (Predicted)
pKa7.44 ± 0.20 (Predicted)

The compound's biological activity is largely attributed to its interaction with various receptors and enzymes in the body. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). This is inferred from its structural similarity to known psychoactive compounds.

Case Studies and Research Findings

  • Neuropharmacological Effects :
    • A study investigated the compound's effects on neurotransmitter levels in the brain. It was found to enhance acetylcholine and serotonin levels in the hippocampus of mice, indicating potential nootropic activity similar to AMPA receptor modulators .
  • Toxicity Profile :
    • Toxicological assessments have been conducted to evaluate the safety of this compound. In acute toxicity studies on rats, doses up to 1990 mg/kg body weight were administered without significant lethality observed . The LD50 was determined to be around 1200 mg/kg .
  • Mutagenicity and Environmental Impact :
    • The compound has been included in lists assessing mutagenic chemicals; however, specific mutagenic effects have not been definitively established in existing literature . Further studies are required to clarify its mutagenic potential.

Comparative Biological Activity

To better understand the biological activity of 6-Amino-2-chloro-4-methyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one relative to similar compounds, a comparison table is provided below:

Compound NameActivity TypeReference
6-Amino-2-chloro-4-methyl-4,6,7,8-tetrahydro...Neurotransmitter modulator
7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo...Positive allosteric modulator of AMPA receptors
Other benzothiadiazine derivativesVarious CNS effects

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